

Literature review of 5-chloro-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione

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An In-Depth Technical Guide to 5-chloro-1H-benzo[d]oxazine-2,4-dione: Synthesis, Reactivity, and Therapeutic Potential

Abstract

5-chloro-1H-benzo[d]oxazine-2,4-dione, also known as 5-chloroisatoic anhydride (5-CIA), is a halogenated heterocyclic compound that has emerged as a crucial scaffold in medicinal chemistry and organic synthesis. Its unique bicyclic structure, featuring a reactive anhydride moiety fused to a chlorinated benzene ring, imparts a versatile chemical profile.^{[1][2]} This guide provides a comprehensive review of 5-CIA, meticulously detailing its synthesis, physicochemical properties, and characteristic reactivity. We delve into its documented biological activities, including promising antimicrobial and anticancer properties, and explore its application as a pivotal intermediate in the development of novel therapeutic agents.^{[1][3]} This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this valuable chemical entity.

Structural Elucidation and Physicochemical Properties

5-CIA is a white to off-white crystalline solid characterized by a fused benzoxazine ring system.^[2] The presence of an electron-withdrawing chlorine atom at the 5-position, coupled with two

electrophilic carbonyl carbons within the oxazine ring, dictates its chemical behavior and biological interactions.[1]

Table 1: Physicochemical Properties of 5-chloro-1H-benzo[d]oxazine-2,4-dione

Property	Value	Source
Molecular Formula	C ₈ H ₄ ClNO ₃	[4][5]
Molecular Weight	197.58 g/mol	[1]
CAS Number	20829-96-3	[4][5]
Melting Point	~272-300 °C (decomposes)	[4][6]
Appearance	White to off-white crystalline solid	[2]
Purity	Typically ≥98%	[5]

The structural integrity of 5-CIA is routinely confirmed using a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of the related 6-chloro isomer show characteristic signals for the aromatic protons and a broad singlet for the N-H proton around 11.85 ppm in DMSO-d₆, which is indicative of the acidic nature of the N-H bond.[3][7]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching bands, characteristic of an anhydride, typically observed in the region of 1720-1800 cm⁻¹.
- Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight and isotopic distribution pattern characteristic of a monochlorinated compound.[1]

Synthesis Methodologies: A Practical Approach

The synthesis of 5-CIA is most reliably achieved through the cyclization of the corresponding anthranilic acid derivative. The choice of cyclizing agent is critical for achieving high yield and

purity. Triphosgene, a safer solid alternative to gaseous phosgene, is highly effective for this transformation.

Expert Insight: Why Triphosgene?

The use of triphosgene offers significant practical advantages. It acts as a source of phosgene in situ, minimizing handling risks. The reaction proceeds via the formation of an intermediate N-carboxyanhydride, which rapidly cyclizes to the desired benzoxazinedione. This method is often high-yielding and produces a clean product that can be readily purified by filtration.

Detailed Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzoic Acid[3]

This protocol describes a robust and scalable method for the preparation of 5-CIA.

Step 1: Reaction Setup

- To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-amino-5-chlorobenzoic acid (17 g, 0.1 mol).
- Add 1,2-dichloroethane (200 mL) to the flask to suspend the starting material.
- In a separate beaker, dissolve triphosgene (21 g, 0.07 mol, which is equivalent to 0.21 mol of phosgene) in 1,2-dichloroethane (100 mL). Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood.

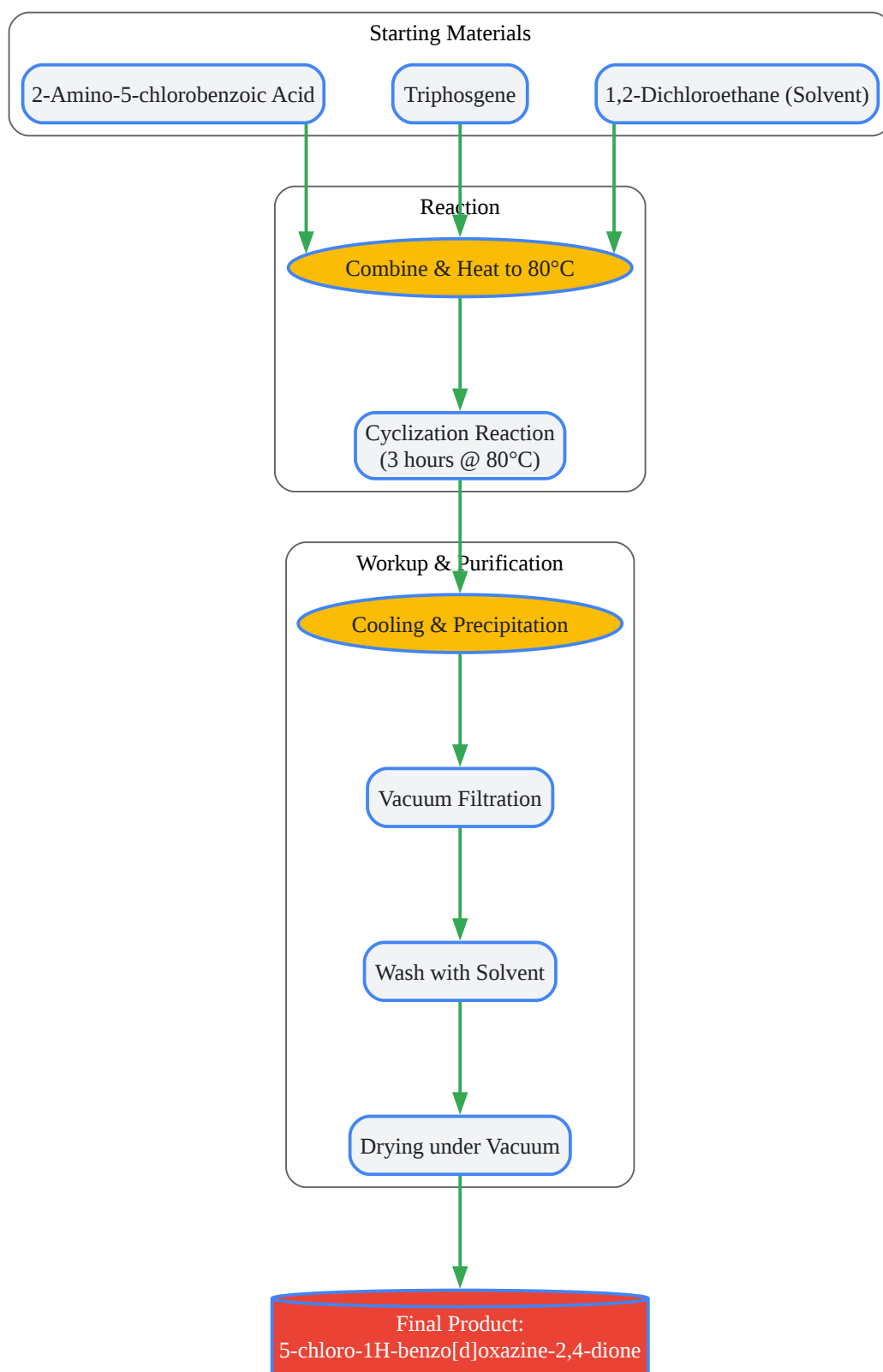
Step 2: Reaction Execution

- Heat the suspension of 2-amino-5-chlorobenzoic acid to 80 °C with vigorous stirring.
- Slowly add the triphosgene solution dropwise to the heated suspension over 30-45 minutes. Rationale: A slow addition rate is crucial to control the exothermic reaction and prevent the uncontrolled release of HCl gas.
- After the addition is complete, maintain the reaction mixture at 80 °C for 3 hours to ensure the reaction goes to completion. The slurry will typically become a clearer solution before the product begins to precipitate.

Step 3: Product Isolation and Purification

- Cool the reaction mixture to room temperature, then further cool in an ice-water bath to maximize precipitation.
- Collect the precipitated white solid by vacuum filtration.
- Wash the filter cake with a small amount of cold 1,2-dichloroethane to remove any residual starting materials or soluble impurities.
- Dry the product under vacuum to afford 5-chloro-1H-benzo[d]oxazine-2,4-dione as a white solid (typical yield: >95%).

Synthesis Workflow Diagram



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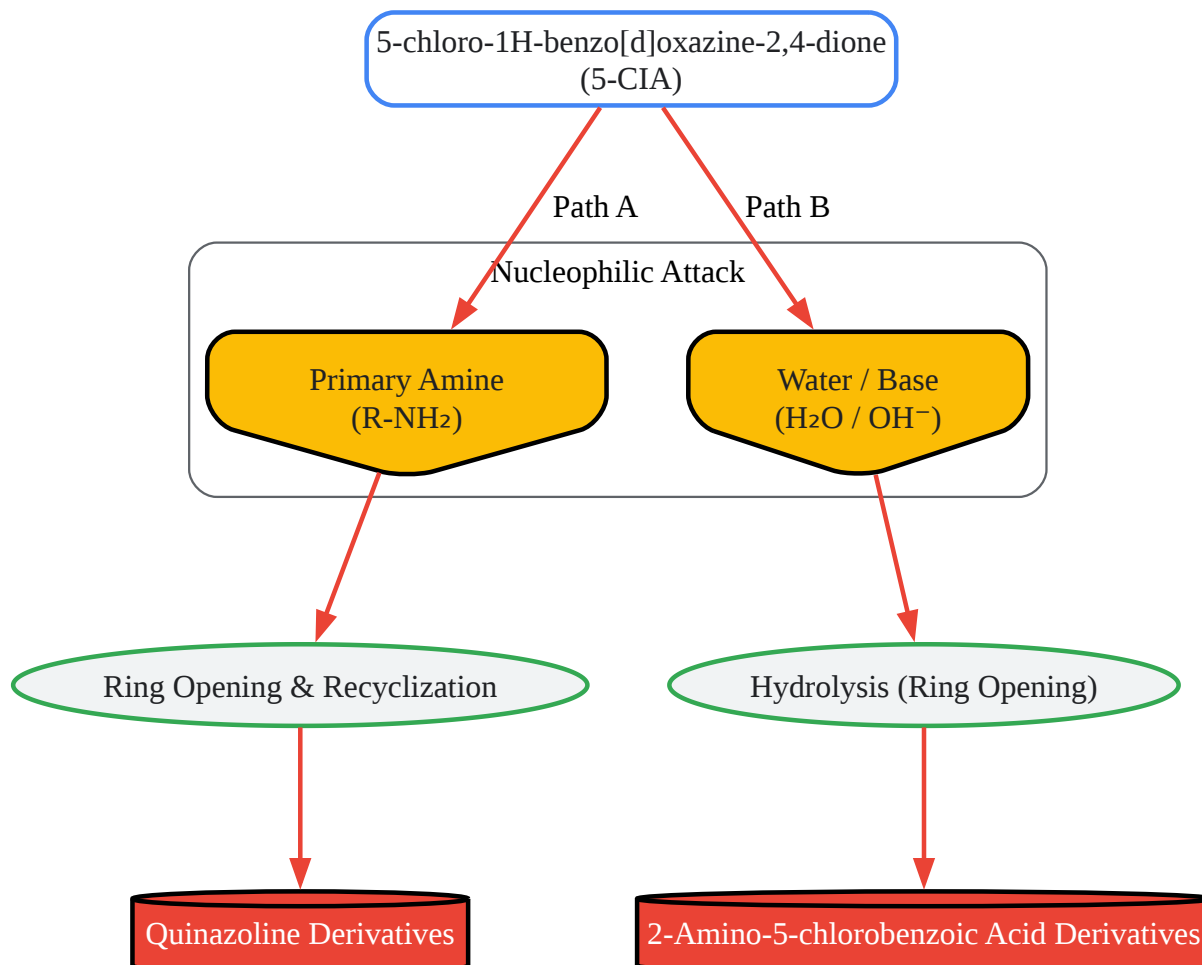
Caption: Workflow for the synthesis of 5-CIA.

Chemical Reactivity: A Versatile Synthetic Hub

The synthetic utility of 5-ClA stems from its susceptibility to nucleophilic attack at the two distinct carbonyl centers. This reactivity allows for controlled ring-opening reactions, making it a valuable precursor for a wide array of nitrogen-containing heterocycles.^{[1][8]}

- **Reaction with Amines:** This is the most common transformation. Treatment with primary amines or anilines leads to ring cleavage and subsequent cyclization to form quinazolinones or related structures.^[1]
- **Hydrolysis:** In the presence of water and base, the anhydride ring can be hydrolyzed to open back up to the corresponding anthranilic acid derivative.^[1]
- **Nucleophilic Aromatic Substitution:** While less common due to the deactivating nature of the ring, the chlorine atom can be substituted by strong nucleophiles under specific conditions, allowing for further functionalization.^[1]

Core Reactivity Pathways



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Caption: Key reactivity pathways of 5-CIA.

Biological Activities and Pharmacological Potential

The benzoxazine core is a "privileged scaffold" in medicinal chemistry, and 5-CIA derivatives are no exception.^{[7][9][10]} Preliminary studies have highlighted its potential in several therapeutic areas.

Antimicrobial Activity

Derivatives of 5-CIA have demonstrated notable antimicrobial properties.[1] The presence of the chlorine atom is often associated with enhanced activity. Studies on related chloro-substituted benzoxazines have shown efficacy against various bacterial and fungal pathogens, including *S. aureus* and *C. albicans*. [1][9] The precise mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The potential of 5-CIA as an anticancer agent is an area of active research.[1] For instance, 5-Chloroisatoic Anhydride has been utilized as a reagent in the synthesis of 2-acetamidobenzamides, which exhibit antiproliferative activity against certain tumor cell lines.[3] The cytotoxic effects are believed to be linked to the ability of the benzoxazine ring system to interact with biological targets such as enzymes or DNA.[7]

Table 2: Summary of Investigated Biological Activities

Activity	Target Organism/Cell Line	Observation	Source
Antimicrobial	Various bacteria and fungi	Derivatives show inhibitory properties.	[1]
Anticancer	Human tumor cell lines	Precursor to compounds with antiproliferative effects.	[1][3]
Enzyme Inhibition	Delta-5 desaturase	Used in the preparation of inhibitors.	[3]
Enzyme Inhibition	Butyrylcholinesterase (BChE)	The parent scaffold is a known inhibitor class.	[7]

Applications in Drug Discovery

The primary value of 5-ClA in drug development is its role as a versatile building block.^[11] Its predictable reactivity allows for the systematic generation of compound libraries for high-throughput screening. It serves as a key intermediate in the synthesis of more complex molecules, including:

- **Benzodiazepines and Psychoactive Compounds:** The isatoic anhydride core is fundamental in the classical synthesis of various fused nitrogen-containing ring systems.^[2]
- **Novel Heterocyclic Scaffolds:** It is used to create diverse structures for screening against a wide range of biological targets, from viral polymerases to protein kinases.^[7]
- **Agrochemicals:** The inherent biological activity of the scaffold makes it a candidate for developing new pesticides and herbicides.^[1]

Conclusion and Future Perspectives

5-chloro-1H-benzo[d]oxazine-2,4-dione is more than just a chemical intermediate; it is a gateway to a rich landscape of chemical and biological diversity. Its straightforward synthesis, combined with its versatile reactivity, ensures its continued importance in both academic research and industrial drug discovery. Future research should focus on elucidating the specific mechanisms of action for its antimicrobial and anticancer effects, which will enable the rational design of next-generation therapeutics. The continued exploration of its derivatization potential will undoubtedly uncover novel compounds with potent and selective biological activities, solidifying the legacy of this powerful heterocyclic scaffold.

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- To cite this document: BenchChem. [Literature review of 5-chloro-1H-benzo[d]oxazine-2,4-dione]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361231#literature-review-of-5-chloro-1h-benzo-d-oxazine-2-4-dione>]

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